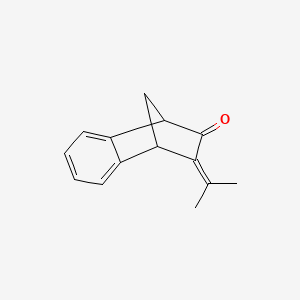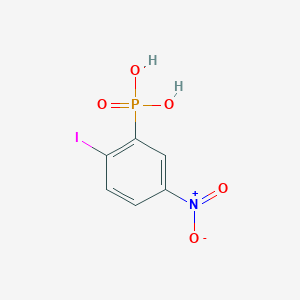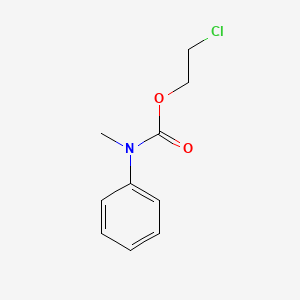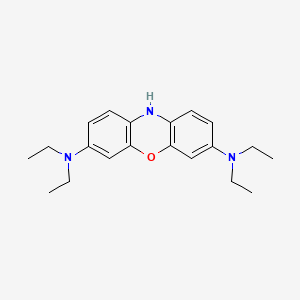
1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a methano bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo a series of reactions such as alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can serve as a building block for various organic syntheses.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function through binding or inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another derivative with a similar structure but different functional groups.
Uniqueness
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is unique due to its specific methano bridge and isopropylidene group, which may confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
52708-21-1 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
10-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C14H14O/c1-8(2)13-11-7-12(14(13)15)10-6-4-3-5-9(10)11/h3-6,11-12H,7H2,1-2H3 |
Clé InChI |
FQVASDWOPGVHBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CC(C1=O)C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)






